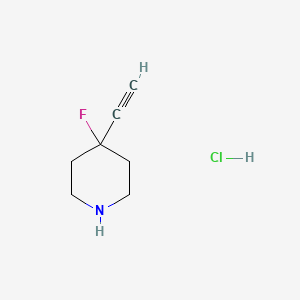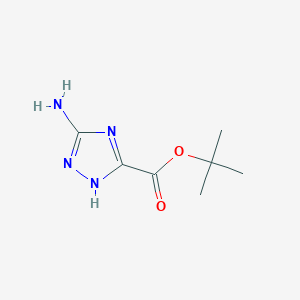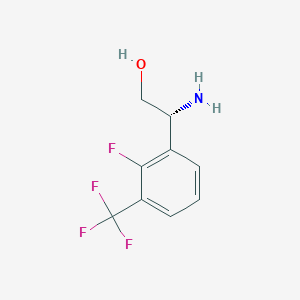
4-Ethynyl-4-fluoropiperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-4-fluoropiperidinehydrochloride is a chemical compound with the molecular formula C7H11ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and features both an ethynyl and a fluorine substituent on the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-fluoropiperidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Fluorination: The piperidine is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Ethynylation: The fluorinated piperidine is then subjected to ethynylation using an ethynylating agent like ethynylmagnesium bromide or ethynyl lithium in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-4-fluoropiperidinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-4-fluoropiperidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as conductive polymers and organic semiconductors.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems, providing insights into drug-receptor interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-4-fluoropiperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ethynyl group can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoropiperidine: A simpler analog without the ethynyl group, used in similar applications but with different reactivity.
4-Ethynylpiperidine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4,4-Difluoropiperidine: Contains two fluorine atoms, offering different steric and electronic effects.
Uniqueness
4-Ethynyl-4-fluoropiperidinehydrochloride is unique due to the combination of the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and material properties.
Eigenschaften
Molekularformel |
C7H11ClFN |
|---|---|
Molekulargewicht |
163.62 g/mol |
IUPAC-Name |
4-ethynyl-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C7H10FN.ClH/c1-2-7(8)3-5-9-6-4-7;/h1,9H,3-6H2;1H |
InChI-Schlüssel |
TVDODOZLUSDMHF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCNCC1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)


![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)


